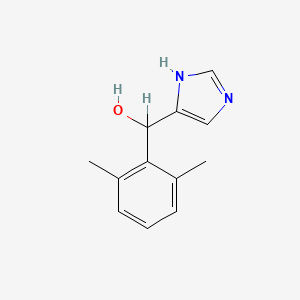

alpha-(2,6-Dimethylphenyl)-1H-imidazole-4-methanol

Overview

Description

The compound seems to be related to 2-chloro-N-(2,6-dimethylphenyl)acetamide . It’s also related to 2,6-Dimethylphenol , which is a colorless to off-white crystalline solid with a sweet tarry odor .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of 1,2-diketones and glyoxal with amines . For instance, Lidocaine, a related compound, is synthesized via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .Molecular Structure Analysis

While specific structural analysis for the requested compound is not available, a related compound, a six-coordinated indium (III) complex, has been synthesized and characterized .Chemical Reactions Analysis

Photocatalysis has emerged as a mild approach for amino acid modification, generating a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids . Protodeboronation of pinacol boronic esters is another reaction that has been reported .Physical And Chemical Properties Analysis

2,6-Dimethylphenol, a related compound, is insoluble in water and combustible . It’s corrosive and extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes, and skin .Scientific Research Applications

Host for Anions

Imidazole containing bisphenol and its salts with various acids, like dicarboxylic and mineral acids, have been extensively studied for their structural characteristics. These compounds exhibit significant electrostatic and weak interactions in their crystal packing. The methanol solvate of bisphenol 1 shows notable hydrogen-bonded structures, indicating potential applications in host-guest chemistry and molecular recognition (Nath & Baruah, 2012).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have demonstrated unique luminescence properties. These frameworks show selective sensitivity to benzaldehyde-based derivatives, suggesting their use as potential fluorescence sensors (Shi et al., 2015).

Photochromism

Dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles exhibit photochromism when irradiated, a property that can be utilized in the development of photo-responsive materials (Bai et al., 2010).

Nucleophilicity in Reactions

1,4,5-Trisubstituted imidazole-2-thiones show ambivalent nucleophilicity in reactions with various electrophilic reagents. This dual reactivity opens avenues for synthesizing a diverse array of chemical compounds (Mlostoń et al., 2008).

Physicochemical Characterization

The physicochemical characterization and decomposition kinetics of certain imidazole derivatives provide essential insights into their stability and reactivity, crucial for the development of novel pharmaceutical formulations (Pansuriya et al., 2016).

Electrochemical Oxidation

The electrochemical oxidation of imidazole N-oxides and the subsequent reactions showcase the potential of these compounds in electrochemical applications and synthetic chemistry (Irtegova et al., 2002).

Mechanism of Action

Target of Action

Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Imidazole compounds are known to interact with their targets in a variety of ways, including acting as inhibitors, activators, or modulators . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Imidazole compounds can affect a variety of biochemical pathways depending on their targets

Pharmacokinetics

The polar nature of the imidazole ring suggests that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Safety and Hazards

Future Directions

The field of organic light-emitting diodes (OLEDs) has garnered significant research attention owing to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . The requirements of light-emitting organic materials pertaining to high stability, lifetime, and luminescence quantum yield, combined with the fabrication of devices with high performance efficiency, are highly challenging .

Properties

IUPAC Name |

(2,6-dimethylphenyl)-(1H-imidazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-4-3-5-9(2)11(8)12(15)10-6-13-7-14-10/h3-7,12,15H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHDQYRNWAVERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C2=CN=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000119 | |

| Record name | (2,6-Dimethylphenyl)(1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78892-28-1 | |

| Record name | 1H-Imidazole-4-methanol, alpha-(2,6-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078892281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-Dimethylphenyl)(1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

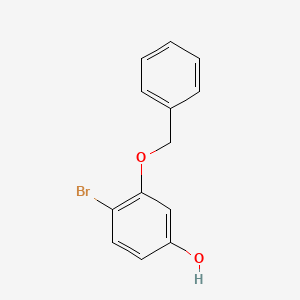

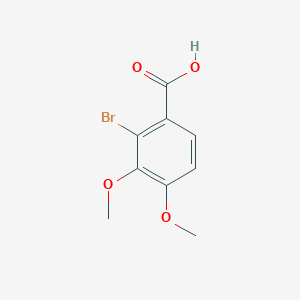

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B3033007.png)